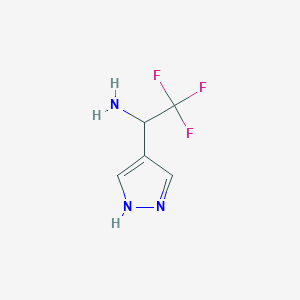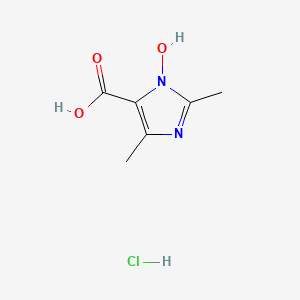![molecular formula C9H16Cl2N4O B13585348 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is a chemical compound that features a pyridinyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride can be achieved through a metal- and column-free one-pot ammonolysis reaction. This method involves the use of a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is initiated through the in situ pyridinolysis of phenyl chloroformate followed by an inner molecular rearrangement to phenyl carbamate hydrochloride .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same one-pot ammonolysis method. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .
科学的研究の応用
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .
類似化合物との比較
Similar Compounds
Pyridinium Salts: These compounds share the pyridinyl group and have similar reactivity and applications.
Other Urea Derivatives: Compounds with similar urea moieties can be compared in terms of their chemical reactivity and biological activities.
Uniqueness
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is unique due to its specific combination of the pyridinyl and urea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H16Cl2N4O |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
1-(2-aminoethyl)-3-(pyridin-2-ylmethyl)urea;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-4-6-12-9(14)13-7-8-3-1-2-5-11-8;;/h1-3,5H,4,6-7,10H2,(H2,12,13,14);2*1H |
InChIキー |
XHZWEDRKDBNMJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)NCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
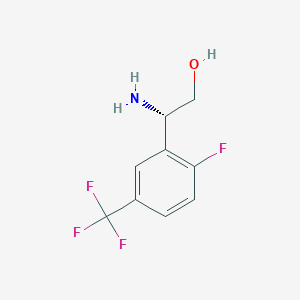
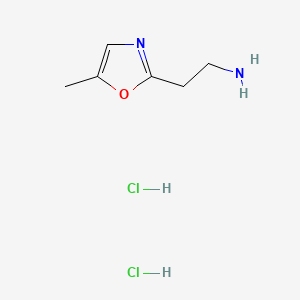

![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
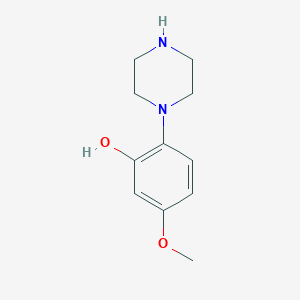
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
